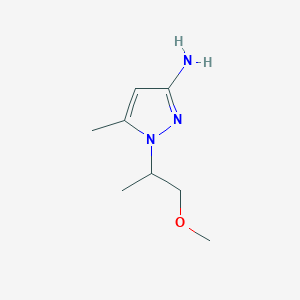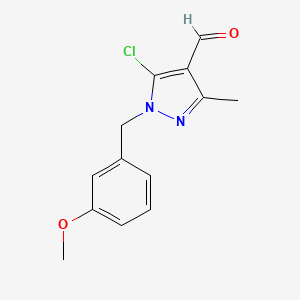
5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 5, a methoxyphenylmethyl group at position 1, and a methyl group at position 3, along with an aldehyde group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.
Substitution: 5-amino-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde.
科学研究应用
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. Additionally, the chloro and methoxyphenylmethyl groups contribute to its binding affinity and specificity towards certain biological targets .
相似化合物的比较
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methoxyphenylmethyl group.
5-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a 4-methoxyphenylmethyl group instead of a 3-methoxyphenylmethyl group.
Uniqueness
The presence of the 3-methoxyphenylmethyl group in 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-12(8-17)13(14)16(15-9)7-10-4-3-5-11(6-10)18-2/h3-6,8H,7H2,1-2H3 |
InChI 键 |
OYUHYFZSSQIFSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



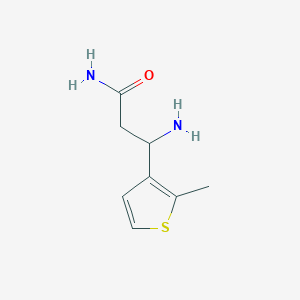
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
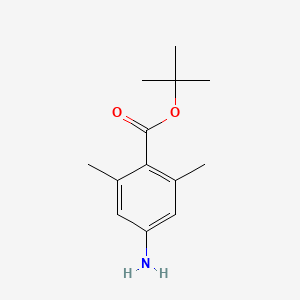
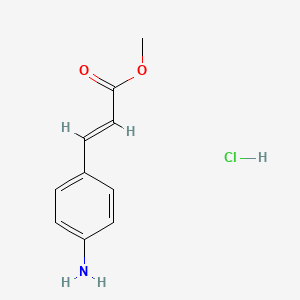
![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
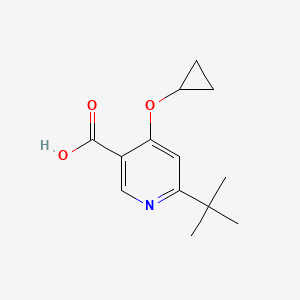
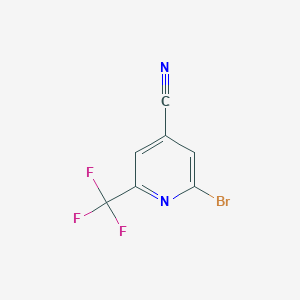
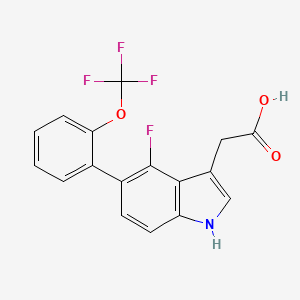
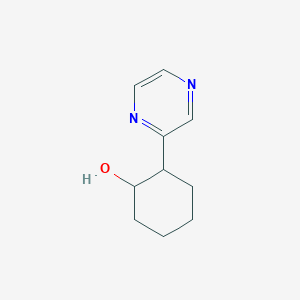
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
